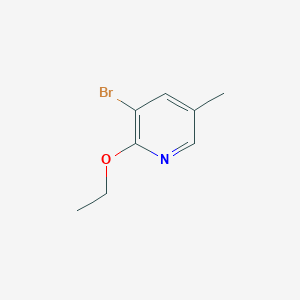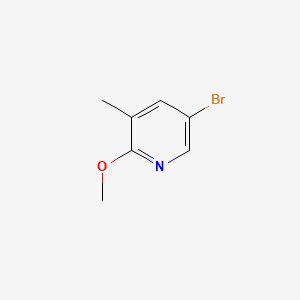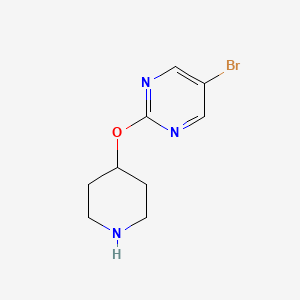![molecular formula C9H7BrN2O2S B1291531 2-アミノ-6-ブロモベンゾ[d]チアゾール-4-カルボン酸メチル CAS No. 171874-59-2](/img/structure/B1291531.png)
2-アミノ-6-ブロモベンゾ[d]チアゾール-4-カルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate: is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
科学的研究の応用
Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anticancer and antiviral agents.
Industry: Utilized in the production of dyes and pigments due to its unique chemical structure
作用機序
Target of Action
Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate, a derivative of thiazole, is known to have diverse biological activities . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs)
Mode of Action
Thiazole derivatives are known to interact with various targets, leading to their diverse biological activities . For instance, some thiazole derivatives have been found to exhibit significant antibacterial potential .
Biochemical Pathways
Thiazole derivatives are known to play roles in various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s action and stability in different environments.
生化学分析
Biochemical Properties
Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as poly (ADP-ribose) polymerase-1, which is involved in DNA repair processes . Additionally, it can bind to specific proteins, altering their conformation and function. The interactions between Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions .
Cellular Effects
Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis . Furthermore, Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate can affect gene expression by binding to transcription factors and altering their activity . This, in turn, impacts cellular metabolism by regulating the expression of genes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and proteins, through hydrogen bonding and hydrophobic interactions . This binding can result in enzyme inhibition or activation, depending on the target enzyme. For example, Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate has been shown to inhibit the activity of poly (ADP-ribose) polymerase-1, leading to reduced DNA repair and increased cell death . Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as increased DNA damage and reduced cell viability .
Dosage Effects in Animal Models
The effects of Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inhibiting microbial infections . At high doses, Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not result in additional therapeutic benefits .
Metabolic Pathways
Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . For example, Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate has been shown to inhibit the activity of enzymes involved in nucleotide metabolism, leading to changes in metabolite levels and metabolic flux .
Transport and Distribution
The transport and distribution of Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, involving specific transporters . Once inside the cell, Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate can bind to intracellular proteins, affecting its localization and accumulation within different cellular compartments .
Subcellular Localization
Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate has been shown to localize to the nucleus, where it can interact with nuclear proteins and influence gene expression . Additionally, this compound can be localized to the mitochondria, affecting mitochondrial function and cellular metabolism .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate typically involves the reaction of 2-aminothiazole with brominated benzoic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the high purity of the final product .
化学反応の分析
Types of Reactions: Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.
Reduction Reactions: The carboxylate group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst such as copper(I) iodide.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Formation of 2-amino-6-substituted benzo[d]thiazole-4-carboxylates.
Oxidation Reactions: Formation of 2-nitro-6-bromobenzo[d]thiazole-4-carboxylate.
Reduction Reactions: Formation of 2-amino-6-bromobenzo[d]thiazole-4-methanol.
類似化合物との比較
- Methyl 2-bromobenzo[d]thiazole-4-carboxylate
- 2-Aminothiazole-4-carboxylate
- 2-Amino-4-bromobenzo[d]thiazole
Comparison: Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate is unique due to the presence of both an amino group and a bromine atom on the thiazole ring. This combination enhances its reactivity and potential biological activity compared to similar compounds. For instance, Methyl 2-bromobenzo[d]thiazole-4-carboxylate lacks the amino group, which limits its ability to form certain interactions with biological targets . Similarly, 2-Aminothiazole-4-carboxylate does not have the bromine atom, affecting its reactivity in substitution reactions .
特性
IUPAC Name |
methyl 2-amino-6-bromo-1,3-benzothiazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c1-14-8(13)5-2-4(10)3-6-7(5)12-9(11)15-6/h2-3H,1H3,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSUAMFRUMAKQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Br)SC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-Bromo-4-[(2-ethylhexyl)oxy]benzene](/img/structure/B1291472.png)





